molecular formula C18H27NO5S B2592649 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 191092-05-4

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2592649
CAS No.: 191092-05-4
M. Wt: 369.48
InChI Key: GOCADJZGBKCYNV-UHFFFAOYSA-N
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Description

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a toluene sulfonate group, and a tert-butyl ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the tosylation of an alcohol precursor. Tosylation is a process where a hydroxyl group is converted into a tosylate group, making it a better leaving group for subsequent reactions. This can be achieved using toluenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as ytterbium(III) trifluoromethanesulfonate can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide would yield a nitrile derivative .

Scientific Research Applications

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Properties

IUPAC Name

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-14-7-9-16(10-8-14)25(21,22)23-13-15-6-5-11-19(12-15)17(20)24-18(2,3)4/h7-10,15H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCADJZGBKCYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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